3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound featuring a pyridine ring substituted with a chloro group and a pyrrolidine moiety linked via an ether bond. The compound also includes a sulfonyl group attached to a dichlorophenyl ring, making it a molecule of interest in various chemical and pharmaceutical research fields due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Sulfonylation: The pyrrolidine intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Etherification: The resulting sulfonylated pyrrolidine is then coupled with 3-chloro-4-hydroxypyridine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, potentially forming various derivatives.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohol and pyridine derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products
Substituted Pyridines: Resulting from nucleophilic substitution.
Sulfonic Acids: From oxidation of the sulfonyl group.
Alcohols and Pyridines: From hydrolysis of the ether bond.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exerts its effects would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl group and the pyridine ring suggests potential interactions with nucleophilic sites in proteins or other biomolecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene: Similar structure but with a benzene ring instead of pyridine.
2-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure with a different position of the chloro group on the pyridine ring.
Uniqueness
The unique combination of the pyridine ring, sulfonyl group, and pyrrolidine moiety in 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-4-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c16-10-1-2-12(17)15(7-10)24(21,22)20-6-4-11(9-20)23-14-3-5-19-8-13(14)18/h1-3,5,7-8,11H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIFBOHJBATBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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